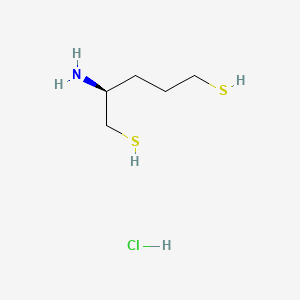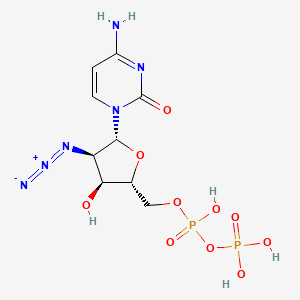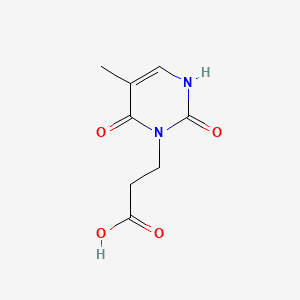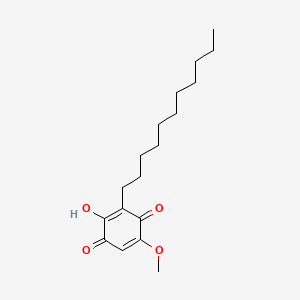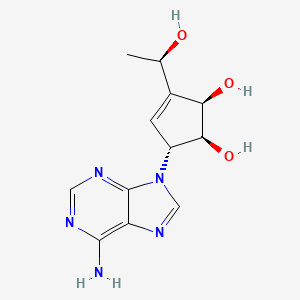
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring, an aminopurine moiety, and a hydroxyethyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol typically involves multiple steps, including the formation of the cyclopentene ring, the introduction of the aminopurine group, and the addition of the hydroxyethyl group. Common synthetic routes may involve:
Cyclopentene Ring Formation: This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.
Aminopurine Introduction: The aminopurine group can be introduced via nucleophilic substitution reactions, where a suitable purine derivative reacts with an amine source.
Hydroxyethyl Addition: The hydroxyethyl group can be added through hydroxylation reactions, often using oxidizing agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminopurine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted purine derivatives.
科学研究应用
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminopurine moiety allows it to bind to nucleic acids and proteins, influencing various biological processes. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside with a similar purine structure but lacking the cyclopentene ring and hydroxyethyl group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Inosine: Similar to adenosine but with a different functional group at the purine base.
Uniqueness
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: is unique due to its combination of a cyclopentene ring, aminopurine moiety, and hydroxyethyl group. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
属性
分子式 |
C12H15N5O3 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC 名称 |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C12H15N5O3/c1-5(18)6-2-7(10(20)9(6)19)17-4-16-8-11(13)14-3-15-12(8)17/h2-5,7,9-10,18-20H,1H3,(H2,13,14,15)/t5-,7-,9-,10+/m1/s1 |
InChI 键 |
CDKUWLLYHVOVCD-PXMQNUKVSA-N |
手性 SMILES |
C[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
规范 SMILES |
CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
同义词 |
6'-C-methylneplanocin A TJ 13025 TJ-13025 TJ13025 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



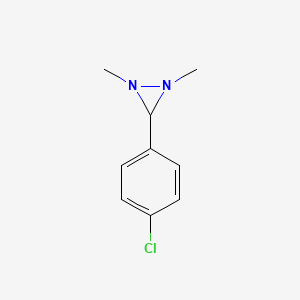
![(6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1208758.png)
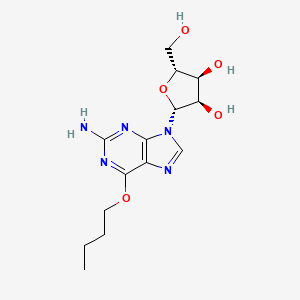

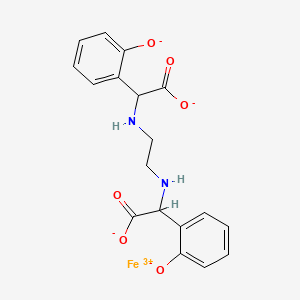
![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
- (9CI)](/img/structure/B1208763.png)
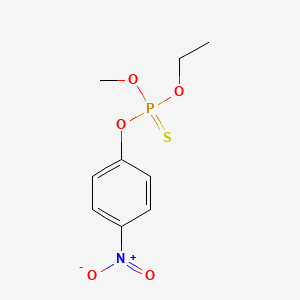
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)
